molecular formula C15H21FN2O2 B3058281 tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate CAS No. 887580-20-3

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate

Cat. No. B3058281
CAS RN: 887580-20-3
M. Wt: 280.34
InChI Key: ZVNQLIFFTWTWLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21FN2O2. This code provides a specific string of characters representing the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder . The storage temperature is not specified, but it is recommended to store it in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate: serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Nitrogen-containing heterocycles like azetidines have gained prominence as versatile building blocks for drug discovery. Researchers have successfully modified this compound by introducing various functional groups, leading to the creation of novel derivatives. Notably, compounds such as 1,3-diphenylmethyl-3-aminoazetidine and 1,3-diphenylmethyl-3-hydroxymethylazetidine have found applications in antibacterial and antidepressant drug synthesis .

IRAK-4 Inhibitors

The compound plays a pivotal role in the synthesis of IRAK-4 (Interleukin-1 receptor-associated kinase 4) inhibitors. IRAK-4 is a key enzyme involved in the innate immune response. Inhibiting IRAK-4 has therapeutic potential for treating inflammatory diseases, autoimmune disorders, and certain cancers. Researchers have utilized tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate as an essential intermediate in the design and development of potent IRAK-4 inhibitors .

Chemical Biology and Target Identification

Scientists employ azetidine derivatives to probe biological pathways and identify potential drug targets. By modifying the structure of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate , they can create selective chemical probes. These probes help elucidate protein functions, interactions, and cellular processes. Researchers investigate the compound’s impact on specific proteins, signaling pathways, and disease-related targets .

Peptide Mimetics

Azetidine-containing compounds serve as valuable tools for designing peptide mimetics. These mimetics mimic the structural features of peptides while offering improved stability and bioavailability. Researchers have explored the use of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate as a scaffold for developing bioactive peptidomimetics. These molecules can modulate protein-protein interactions, receptor binding, and enzymatic activity .

Organic Synthesis and Stereoselective Reactions

The tert-butyl ester group in the compound provides a convenient handle for further functionalization. Researchers have utilized this feature to introduce additional substituents, enabling access to diverse azetidine derivatives. Stereoselective reactions allow the synthesis of specific enantiomers, which is crucial for drug development. The compound’s synthetic versatility makes it valuable in organic chemistry research .

Agrochemicals and Crop Protection

While less explored, azetidine-based compounds have potential applications in agrochemicals. Researchers investigate their pesticidal properties and their impact on pests, pathogens, and plant health. By modifying the structure of tert-Butyl 3-((3-fluorobenzyl)amino)azetidine-1-carboxylate , scientists aim to develop environmentally friendly crop protection agents .

Safety and Hazards

This compound may cause severe skin burns and eye damage . It’s recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If swallowed, one should rinse the mouth and avoid inducing vomiting . If it comes in contact with the skin or hair, contaminated clothing should be removed immediately .

properties

IUPAC Name

tert-butyl 3-[(3-fluorophenyl)methylamino]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-9-13(10-18)17-8-11-5-4-6-12(16)7-11/h4-7,13,17H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNQLIFFTWTWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NCC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698782
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887580-20-3
Record name tert-Butyl 3-{[(3-fluorophenyl)methyl]amino}azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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